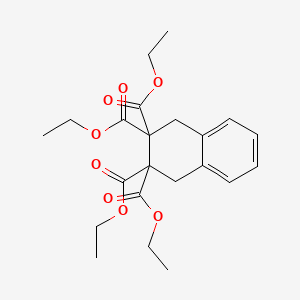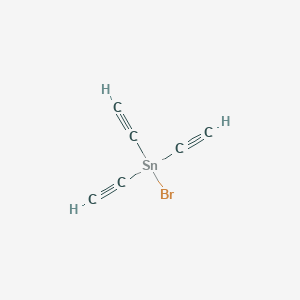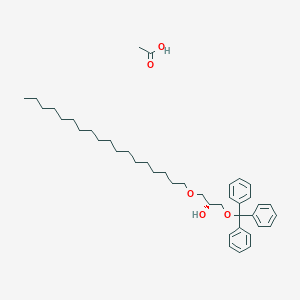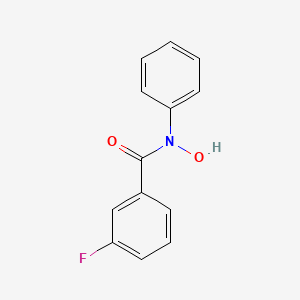
Benz(a)anthracene-6-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-6-methanol is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methanol group attached to the sixth position of the benz(a)anthracene structure. Benz(a)anthracene itself is known for its carcinogenic properties and is produced during the incomplete combustion of organic matter .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene-6-methanol typically involves the functionalization of benz(a)anthracene. One common method is the hydroxylation of benz(a)anthracene using reagents such as osmium tetroxide or potassium permanganate, followed by reduction to yield the methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Analyse Chemischer Reaktionen
Types of Reactions: Benz(a)anthracene-6-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form benz(a)anthracene-6-carboxylic acid.
Reduction: The aromatic rings can be hydrogenated under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration, and halogens with Lewis acid catalysts for halogenation
Major Products:
Oxidation: Benz(a)anthracene-6-carboxylic acid.
Reduction: Partially or fully hydrogenated benz(a)anthracene derivatives.
Substitution: Various substituted benz(a)anthracene derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene-6-methanol has several applications in scientific research:
Wirkmechanismus
The biological effects of benz(a)anthracene-6-methanol are primarily due to its interaction with cellular components. It can form DNA adducts, leading to mutations and potentially carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, resulting in reactive intermediates that can bind to nucleic acids and proteins .
Vergleich Mit ähnlichen Verbindungen
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Dibenz(a,h)anthracene: Another polycyclic aromatic hydrocarbon with similar carcinogenic potential.
Tetracene (benz(b)anthracene): A structurally related compound with different electronic properties.
Uniqueness: Benz(a)anthracene-6-methanol is unique due to the presence of the methanol group, which alters its chemical reactivity and biological interactions compared to its parent compound and other similar polycyclic aromatic hydrocarbons .
Eigenschaften
CAS-Nummer |
78996-88-0 |
|---|---|
Molekularformel |
C19H14O |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
benzo[a]anthracen-6-ylmethanol |
InChI |
InChI=1S/C19H14O/c20-12-16-9-15-7-3-4-8-17(15)19-11-14-6-2-1-5-13(14)10-18(16)19/h1-11,20H,12H2 |
InChI-Schlüssel |
NOBFGZIGAOPASK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC4=CC=CC=C4C3=CC2=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
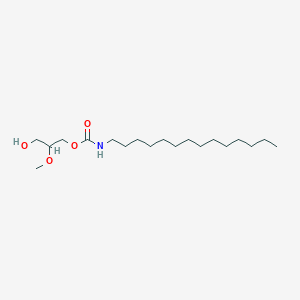
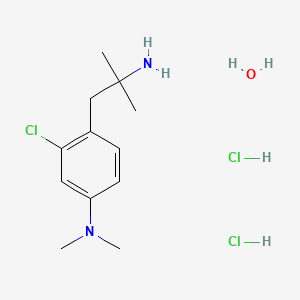
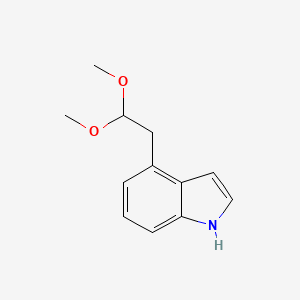
![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)
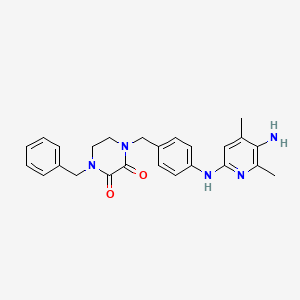
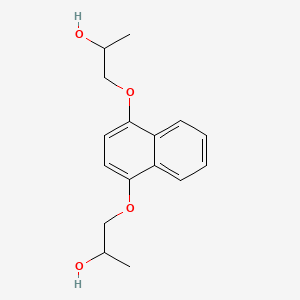

![8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14436855.png)
